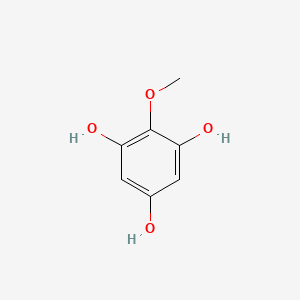

2-Methoxybenzene-1,3,5-triol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: IRETOL puede sintetizarse a través de la degradación de glucósidos obtenidos de Iris Jorentina . El proceso implica la hidrólisis en condiciones ácidas o enzimáticas para descomponer el glucósido en sus partes constituyentes, incluyendo IRETOL.

Métodos de Producción Industrial: En entornos industriales, IRETOL se produce típicamente extrayendo glucósidos de Iris Jorentina, seguido de una hidrólisis controlada. El compuesto se purifica luego utilizando técnicas como la cristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: IRETOL experimenta varias reacciones químicas, incluyendo:

Oxidación: IRETOL puede oxidarse para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir IRETOL en formas menos oxidadas.

Sustitución: IRETOL puede participar en reacciones de sustitución donde uno o más de sus grupos hidroxilo son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales Productos:

Oxidación: Quinonas y otros compuestos fenólicos oxidados.

Reducción: Compuestos fenólicos reducidos.

Sustitución: Derivados alquilados o acilados de IRETOL.

Aplicaciones Científicas De Investigación

IRETOL tiene una amplia gama de aplicaciones en la investigación científica:

Medicina: Se están realizando investigaciones para explorar el potencial terapéutico de IRETOL y sus derivados en el tratamiento de diversas enfermedades.

Mecanismo De Acción

IRETOL ejerce sus efectos a través de varios mecanismos:

Objetivos Moleculares: Interactúa con enzimas y receptores involucrados en el estrés oxidativo y la inflamación.

Vías Implicadas: IRETOL y sus derivados pueden modular las vías relacionadas con la defensa antioxidante y la señalización celular.

Comparación Con Compuestos Similares

IRETOL es único debido a su estructura específica y origen de Iris Jorentina. Los compuestos similares incluyen:

Tectorigenin: Otra isoflavona sintetizada utilizando IRETOL como intermedio.

Irigenin: Una isoflavona natural con actividades biológicas similares.

Caviunin: Otro derivado de IRETOL con posibles aplicaciones terapéuticas.

IRETOL destaca por su papel específico como intermedio en la síntesis de estas isoflavonas naturales, destacando su importancia tanto en la química de productos naturales como en las posibles aplicaciones terapéuticas.

Actividad Biológica

2-Methoxybenzene-1,3,5-triol, commonly known as IRETOL, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 487-71-8

- Molecular Formula : CHO

- Molecular Weight : 156.14 g/mol

Biological Activities

IRETOL exhibits several notable biological activities:

1. Antioxidant Activity

IRETOL has been shown to possess significant antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study utilizing the hydrophilic oxygen radical absorbance capacity (H-ORAC) method reported that IRETOL's antioxidant capacity is comparable to other natural phenols .

| Compound | ORAC Value |

|---|---|

| This compound | 3.133 |

| Benzene-1,3,5-triol | 3.133 |

| 3-Methoxyphenol | 3.084 |

2. Anti-inflammatory Properties

Research indicates that IRETOL can modulate inflammatory pathways. It interacts with various enzymes and receptors involved in inflammation and oxidative stress, potentially reducing the production of pro-inflammatory cytokines .

3. Antimicrobial Effects

In vitro studies have demonstrated that IRETOL exhibits antimicrobial activity against a range of pathogens. Its derivatives have been investigated for their effectiveness against bacterial strains and fungi .

4. Anticancer Potential

IRETOL has shown promise in cancer research. It has been implicated in the inhibition of oncogenic pathways and may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . A specific study highlighted its role in inhibiting the Pim-1 kinase, which is associated with various cancers .

The biological effects of IRETOL are mediated through several mechanisms:

- Antioxidant Defense : IRETOL enhances the body's antioxidant defenses by modulating the expression of genes involved in oxidative stress response.

- Inflammatory Pathway Modulation : It inhibits the NLRP3 inflammasome pathway, leading to reduced IL-1β release upon activation by LPS/ATP treatment .

- Enzyme Interaction : IRETOL interacts with various molecular targets that are crucial in inflammation and cancer progression.

Case Studies

Recent studies have explored the potential of IRETOL in various therapeutic contexts:

- Antioxidant Study : A comparative analysis of natural phenols demonstrated that IRETOL's ORAC values indicate it as a strong antioxidant candidate .

- Inflammation and Cancer : Research focused on hispidulin (a flavone derived from IRETOL) revealed its inhibitory effects on the oncogenic protein kinase Pim-1, suggesting a pathway through which IRETOL may exert anticancer effects .

Propiedades

IUPAC Name |

2-methoxybenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTPOGDWGNJVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401729 | |

| Record name | 2-methoxybenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-71-8 | |

| Record name | 2-methoxybenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.